Unique Intramolecular Hydrogen Bonding Network Confers Differential Conformational Stability
Single-crystal X-ray diffraction analysis reveals that 2',6'-dihydroxy-4,4'-dimethoxychalcone possesses a distinctive intramolecular hydrogen bonding pattern not observed in non-hydroxylated chalcones [1]. The hydroxyl H atom at O(6A) forms a strong hydrogen bond with the C(9) carbonyl group, characterized by short distances O(6A)···O(9) = 2.406 (3) Å and O(9)···H(6A) = 1.38 (3) Å, with an angle O(6A)--H(6A)···O(9) of 153 (4)° [1]. This bonding restricts conformational flexibility and imposes a non-planar geometry with a 13.1° dihedral angle between the phenyl rings [1]. In contrast, chalcones lacking the 2',6'-dihydroxy substitution (e.g., 4,4'-dimethoxychalcone) exhibit greater conformational freedom and distinct solid-state packing, directly influencing solubility and crystallization behavior critical for formulation development [2].
| Evidence Dimension | Intramolecular O(6A)···O(9) Hydrogen Bond Distance |
|---|---|
| Target Compound Data | 2.406 (3) Å |
| Comparator Or Baseline | 4,4'-Dimethoxychalcone (no 2',6'-dihydroxy groups): no equivalent intramolecular hydrogen bond |
| Quantified Difference | Unique hydrogen bond presence (target) vs. absence (comparator) |
| Conditions | Single-crystal X-ray diffraction at 295 K, orthorhombic Pbca space group |
Why This Matters
This conformational constraint may influence solubility, stability, and molecular recognition in biological systems, providing a structural basis for differentiated pharmacokinetic or pharmacodynamic behavior.
- [1] Schmalle, H. W., Jarchow, O. H., Hausen, B. M., & Schulz, K. H. (1990). Structure of 2',6'-dihydroxy-4,4'-dimethoxychalcone. Acta Crystallographica Section C, 46(9), 1712-1715. View Source
- [2] Mphahlele, M. J. (2018). Synthesis and evaluation of the α,β-unsaturated ketones as potential anticancer agents. Journal of Heterocyclic Chemistry, 55(12), 2811-2820. View Source
